IRAK4 modulator-1

IRAK4 kinase inhibition IC50

Researchers requiring partial IRAK4 engagement face limited access to high-potency clinical candidates. IRAK4 modulator-1 (IC50=4.647 μM) enables dose-response studies in TLR/IL-1R pathways without MTA constraints. - Micromolar potency ideal for identifying signaling thresholds for IRAK4-dependent cytokine production. - Chemically matched to IRAK4 modulator-2 (IC50=0.005 μM) for head-to-head partial vs. near-complete inhibition studies. - Multi-vendor availability at milligram scale reduces procurement lead times vs. clinical candidates.

Molecular Formula C19H13ClN4O2
Molecular Weight 364.8 g/mol
Cat. No. B15138135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK4 modulator-1
Molecular FormulaC19H13ClN4O2
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C4N=CC=CN4N=C3
InChIInChI=1S/C19H13ClN4O2/c20-13-7-8-17(26-14-5-2-1-3-6-14)16(11-13)23-19(25)15-12-22-24-10-4-9-21-18(15)24/h1-12H,(H,23,25)
InChIKeyAVMJESYFKTXCIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IRAK4 Modulator-1 Overview


IRAK4 modulator-1 (CAS 1356014-97-5, Example 161) is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative that functions as a modulator of interleukin-1 receptor-associated kinase 4 (IRAK4), a key serine/threonine kinase in the TLR/IL-1R signaling cascade driving innate immune responses . The compound exhibits an IC50 of 4.647 μM against IRAK4 in biochemical assays and originates from patent WO2012007375, which disclosed a series of pyrazolopyrimidine and thienopyrimidine derivatives as IRAK4 modulators [1]. With a molecular weight of 364.79 g/mol and the chemical formula C19H13ClN4O2, IRAK4 modulator-1 serves as a research-grade tool compound for investigating IRAK-mediated inflammatory disorders in vitro .

IRAK4 Modulator-1 Substitution Risks


IRAK4-targeting compounds span an extraordinarily wide potency range—from picomolar clinical candidates to micromolar research tool compounds—and differ fundamentally in mechanism (kinase inhibition vs. targeted degradation) [1]. Substituting IRAK4 modulator-1 (IC50 = 4.647 μM) with a high-potency clinical candidate such as PF-06650833 (IC50 = 0.2 nM) or edecesertib (IC50 = 0.6 nM) would alter target engagement by over 7,700- to 23,000-fold, fundamentally changing the pharmacological profile of any experiment [1]. Furthermore, compounds from the same patent family exhibit divergent selectivity profiles—IRAK4 modulator-2 (Example 5) is a dual IRAK4/IRAK1 inhibitor (IRAK1 IC50 = 0.97 μM), whereas selectivity data for IRAK4 modulator-1 remain unpublished, making potency-matched substitution impossible without independent selectivity profiling . The sections below provide the quantitative evidence required to justify compound selection based on specific experimental objectives rather than generic target class assumptions.

IRAK4 Modulator-1 Comparative Evidence


Biochemical Potency vs. IRAK4 Modulator-2

IRAK4 modulator-1 exhibits moderate biochemical potency against IRAK4 (IC50 = 4.647 μM), positioning it as a research tool for studies requiring partial target engagement rather than complete kinase inhibition . In direct comparison with IRAK4 modulator-2 (Compound 5 from the same patent WO2012007375), the latter is approximately 929-fold more potent against IRAK4 (IC50 = 0.005 μM) and additionally inhibits IRAK1 with an IC50 of 0.97 μM . This substantial potency differential within the same chemical series enables users to select between near-complete inhibition (modulator-2) versus moderate modulation (modulator-1) based on experimental requirements.

IRAK4 kinase inhibition IC50 biochemical assay

Potency vs. Clinical Inhibitor PF-06650833

IRAK4 modulator-1 exhibits an IC50 of 4.647 μM (4,647 nM) in biochemical assays, whereas the clinical-stage inhibitor PF-06650833 (zimlovisertib) demonstrates an IC50 of 0.2 nM under comparable biochemical conditions and 2.4 nM in PBMC cellular assays [1]. This represents an approximately 23,235-fold difference in biochemical potency. PF-06650833 has further demonstrated kinome-wide selectivity profiling across 278 kinases at 200 nM, oral bioavailability, and clinical efficacy data—attributes entirely absent from the published characterization of IRAK4 modulator-1 .

IRAK4 clinical candidate potency comparison tool compound

Mechanism vs. PROTAC Degrader KT-474

IRAK4 modulator-1 functions as a kinase activity inhibitor (IC50 = 4.647 μM), whereas KT-474 is a heterobifunctional PROTAC degrader that eliminates IRAK4 protein entirely, achieving a DC50 of 2–4 nM in cellular models and up to 98% protein reduction in human blood . KT-474 uniquely ablates both the kinase activity and the scaffolding function of IRAK4, the latter being inaccessible to kinase inhibitors. In direct comparative studies, KT-474 demonstrated superior blockade of downstream signaling (NF-κB, MAPK) compared to kinase inhibitor JH-I-25, and has advanced to Phase II clinical trials for hidradenitis suppurativa and atopic dermatitis [1].

IRAK4 PROTAC degrader DC50 scaffolding function

Potency and Availability vs. Zabedosertib

IRAK4 modulator-1 (IC50 = 4.647 μM) is approximately 581-fold less potent than zabedosertib (BAY1834845, IC50 = 3.55–8 nM depending on assay conditions) [1]. Zabedosertib has been characterized for selectivity against FLT3 (IC50 = 243 nM) and TrkA (IC50 = 600 nM), has undergone multiple Phase I clinical studies, and is an oral clinical candidate for immune-mediated diseases [1][2]. Critically, zabedosertib is not commercially catalogued by major research chemical suppliers, whereas IRAK4 modulator-1 is readily available from multiple vendors (MedChemExpress, TargetMol, InvivoChem) in milligram quantities with standard research-use-only licensing .

IRAK4 zabedosertib clinical candidate purchase availability

Potency vs. High-Potency Tool Compound 26

IRAK4 modulator-1 exhibits micromolar potency (IC50 = 4.647 μM) against IRAK4, while the commercially available tool compound IRAK4 Inhibitor Compound 26 (indolo[2,3-c]quinoline derivative) achieves an IC50 of 94 pM (0.000094 μM), representing an approximately 49,436-fold potency differential . Compound 26 also demonstrates substantial selectivity over IRAK1 (IC50 = 65 nM, ~691-fold selective) and has been characterized across a panel of 27 additional kinases, whereas no published kinome selectivity data exist for IRAK4 modulator-1 .

IRAK4 tool compound picomolar inhibitor potency benchmark

IRAK4 Modulator-1 Research Applications


Partial IRAK4 Inhibition Dose-Response Studies

IRAK4 modulator-1 (IC50 = 4.647 μM) is optimally deployed in dose-response experiments where partial target engagement is desired—for example, to identify signaling thresholds for IRAK4-dependent cytokine production in TLR/IL-1R-stimulated immune cells . The availability of IRAK4 modulator-2 (IC50 = 0.005 μM) from the same patent series enables head-to-head comparison of near-complete vs. moderate IRAK4 inhibition using chemically related compounds, minimizing chemotype-driven off-target variability [1]. This intra-series potency gradient is particularly valuable for dissecting whether a given inflammatory readout requires full kinase inhibition or can be modulated by partial target engagement.

Cost-Effective IRAK4 Pathway Research

IRAK4 modulator-1 represents an accessible entry point for academic laboratories investigating IRAK4-dependent inflammatory pathways without access to clinical candidate material (PF-06650833, zabedosertib, edecesertib) that require material transfer agreements or are not commercially catalogued [1]. The compound's milligram-scale availability from multiple vendors and moderate cost structure enable pilot experiments and assay development prior to investing in higher-potency tool compounds or clinical leads . However, investigators must account for the micromolar potency when designing experiments and interpreting results relative to published data generated with nanomolar-potency inhibitors.

Kinase Inhibitor Control for PROTAC Studies

IRAK4 modulator-1 can serve as a kinase inhibitor control in studies comparing the differential biological effects of IRAK4 kinase inhibition versus targeted degradation (PROTAC) . Since PROTAC degraders such as KT-474 (DC50 = 2–4 nM) eliminate both kinase activity and scaffolding function, whereas IRAK4 modulator-1 (and other kinase inhibitors) only suppress catalytic activity, comparative experiments can deconvolute which IRAK4-dependent phenotypes require scaffolding function and which are solely kinase-activity dependent [1]. This application is particularly relevant given clinical observations that IRAK4 kinase inhibitors have shown limited efficacy in certain inflammatory diseases, suggesting scaffolding function may be therapeutically critical [1].

Technical Documentation Hub

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